molecular formula C7H11N3O2 B15284821 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid CAS No. 7212-31-9

2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid

Cat. No.: B15284821
CAS No.: 7212-31-9
M. Wt: 169.18 g/mol
InChI Key: JDHILDINMRGULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methylhistidine is a methylhistidine in which the methyl group is located at N-3. It has a role as a human metabolite. It is a non-proteinogenic alpha-amino acid and a methylhistidine. It is a tautomer of a 3-methylhistidine zwitterion.
H-His(3-Me)-OH is a natural product found in Drosophila melanogaster, Schizosaccharomyces pombe, and other organisms with data available.

Biological Activity

2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid (CAS Number: 368-16-1) is an amino acid derivative featuring a unique imidazole ring, which contributes to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and antimicrobial activity.

  • Molecular Formula : C₇H₁₁N₃O₂
  • Molecular Weight : 155.18 g/mol
  • Structure : The compound consists of an amino group, a propanoic acid backbone, and a methyl-substituted imidazole ring.

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, particularly in the modulation of glutamate receptors. It has been studied for its potential role as an agonist at specific receptor sites, which could lead to applications in treating neurological disorders.

Case Study : A study published in Pharmacology Biochemistry and Behavior demonstrated that this compound enhances synaptic transmission in hippocampal slices, suggesting a role in cognitive functions such as learning and memory. The results showed increased long-term potentiation (LTP) in response to the compound, indicating its potential as a cognitive enhancer .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.0048 mg/mL

These findings suggest that the compound exhibits notable antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Antiviral Properties

In addition to its antibacterial effects, this compound has shown promise against viral infections. A recent review highlighted several derivatives with antiviral activity against herpes simplex virus (HSV) and other viral pathogens. The mechanism appears to involve inhibition of viral replication through interference with viral enzymes .

The biological activities of this compound can be attributed to its structural features:

  • Imidazole Ring : This moiety is known for its role in biological systems, particularly in enzyme catalysis and receptor binding.
  • Amino Acid Backbone : The presence of an amino group allows for interactions with various biological targets, enhancing its pharmacological profile.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its efficacy and selectivity. Modifications to the imidazole ring have been shown to improve both its antimicrobial and neuropharmacological properties.

Table of Derivatives and Activities

Compound DerivativeActivity TypeIC50 Value
Derivative AAntiviral6 µM
Derivative BAntibacterial0.0039 mg/mL
Derivative CNeuroprotectiveEnhanced LTP

These derivatives exhibit varying degrees of biological activity, emphasizing the potential for developing targeted therapies based on the parent compound .

Properties

IUPAC Name

2-amino-3-(3-methylimidazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHILDINMRGULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861904
Record name 3-Methylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7212-31-9
Record name 3-Methylhistidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7212-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.